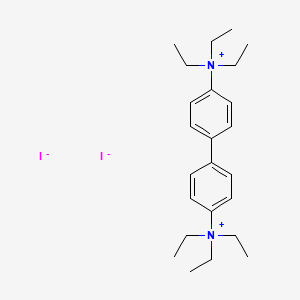
4,4'-Biphenylylenebis(triethylammonium) diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Biphenylylenebis(triethylammonium) diiodide is a chemical compound with the molecular formula C26H38I2N2. It is known for its unique structure, which consists of two biphenyl groups connected by a triethylammonium bridge, with two iodide ions as counterions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Biphenylylenebis(triethylammonium) diiodide typically involves the reaction of 4,4’-biphenyl with triethylamine and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4,4’-Biphenyl+Triethylamine+Iodine→4,4’-Biphenylylenebis(triethylammonium) diiodide
Industrial Production Methods
In an industrial setting, the production of 4,4’-Biphenylylenebis(triethylammonium) diiodide may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Biphenylylenebis(triethylammonium) diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The iodide ions can be substituted with other anions or functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the iodide ions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce biphenyl derivatives with different degrees of saturation .
Aplicaciones Científicas De Investigación
4,4’-Biphenylylenebis(triethylammonium) diiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 4,4’-Biphenylylenebis(triethylammonium) diiodide exerts its effects involves its interaction with specific molecular targets. The triethylammonium groups facilitate binding to various biological molecules, while the biphenyl core provides structural stability. The iodide ions play a role in the compound’s reactivity and solubility. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Biphenyl: A simpler compound with a similar biphenyl core but lacking the triethylammonium groups and iodide ions.
4,4’-Biphenylenediamine: Contains amine groups instead of triethylammonium groups.
4,4’-Biphenylenedicarboxylic acid: Features carboxylic acid groups in place of the triethylammonium groups.
Uniqueness
4,4’-Biphenylylenebis(triethylammonium) diiodide is unique due to its combination of biphenyl and triethylammonium groups, along with iodide counterions. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Propiedades
Número CAS |
24660-74-0 |
|---|---|
Fórmula molecular |
C24H38I2N2 |
Peso molecular |
608.4 g/mol |
Nombre IUPAC |
triethyl-[4-[4-(triethylazaniumyl)phenyl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C24H38N2.2HI/c1-7-25(8-2,9-3)23-17-13-21(14-18-23)22-15-19-24(20-16-22)26(10-4,11-5)12-6;;/h13-20H,7-12H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
IZXOPXSRFRURQQ-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](CC)(CC)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](CC)(CC)CC.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


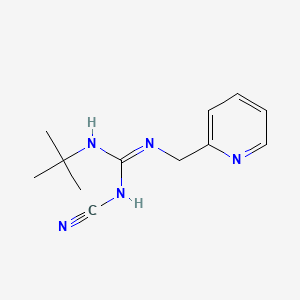
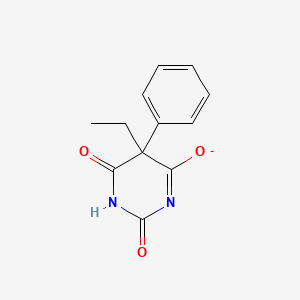


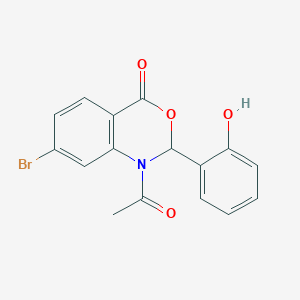
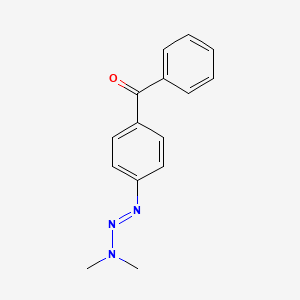
![1H-[1,2]Oxazolo[3,4-E]indazole](/img/structure/B13792450.png)
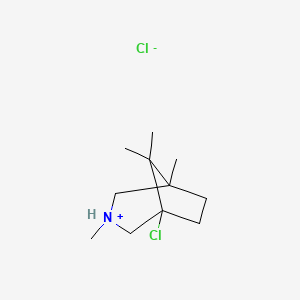
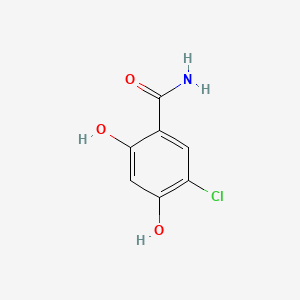
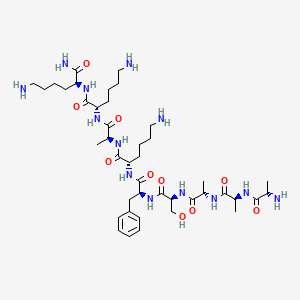
![Acetamide,N-[1-(3,4-dimethylphenyl)vinyl]-](/img/structure/B13792482.png)

![N,N-diethylethanamine;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B13792493.png)
![11H-Cyclohepta[a]naphthalen-11-one, 9,10-dihydro-9,9-dimethyl-](/img/structure/B13792495.png)
